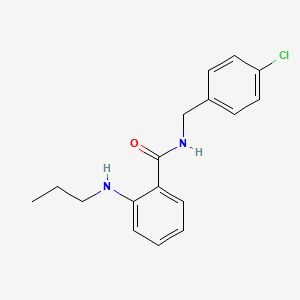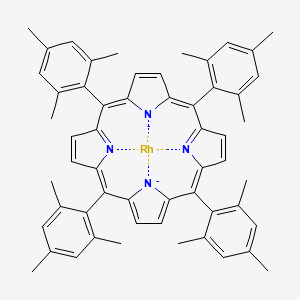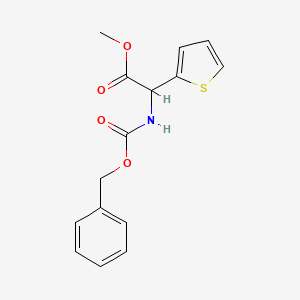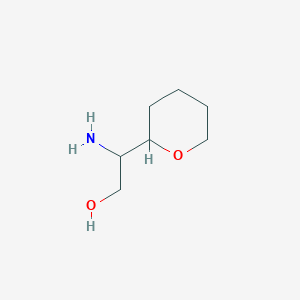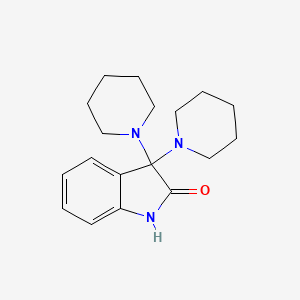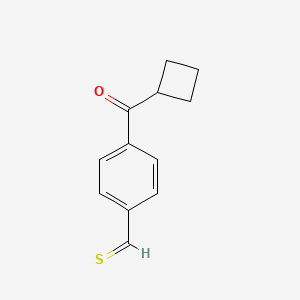
4-(Cyclobutanecarbonyl)thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutanecarbonyl)thiobenzaldehyde is an organic compound that features a cyclobutanecarbonyl group attached to a thiobenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)thiobenzaldehyde typically involves the reaction of cyclobutanecarbonyl chloride with thiobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-(Cyclobutanecarbonyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioalcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
科学的研究の応用
4-(Cyclobutanecarbonyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclobutanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can act as a nucleophile, participating in various chemical reactions. The cyclobutanecarbonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Thiobenzaldehyde: Similar in structure but lacks the cyclobutanecarbonyl group.
Cyclobutanecarbonyl chloride: Contains the cyclobutanecarbonyl group but lacks the thiobenzaldehyde moiety.
Cyclobutanecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of the thiobenzaldehyde moiety.
Uniqueness
4-(Cyclobutanecarbonyl)thiobenzaldehyde is unique due to the presence of both the cyclobutanecarbonyl and thiobenzaldehyde groups. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical reactions and applications.
特性
分子式 |
C12H12OS |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
4-(cyclobutanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H12OS/c13-12(10-2-1-3-10)11-6-4-9(8-14)5-7-11/h4-8,10H,1-3H2 |
InChIキー |
JHUWYGPWVNYRDD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



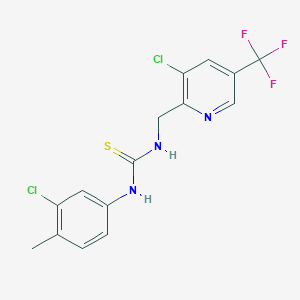
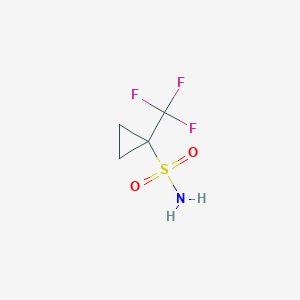
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
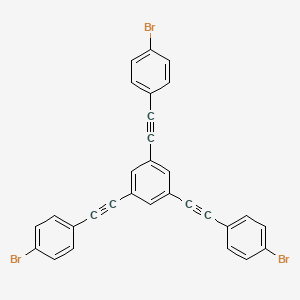
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
